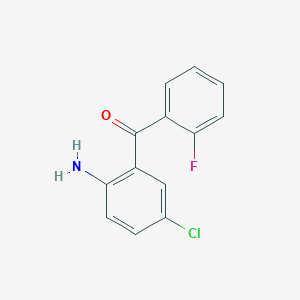

2-Amino-5-chloro-2'-fluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGMXPIQRQSORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057832 | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-38-3 | |

| Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-2'-fluorobenzophenone is a key chemical intermediate, primarily recognized for its critical role in the synthesis of various pharmaceuticals, most notably benzodiazepines and other central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of its discovery, historical significance, and detailed methodologies for its synthesis and characterization. The document includes structured data on its chemical and physical properties, in-depth experimental protocols, and a visual representation of its synthetic pathway, offering a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound, with the CAS Registry Number 784-38-3, is a substituted benzophenone that has become an indispensable building block in medicinal chemistry. Its molecular structure, featuring an aminophenyl ring and a fluorophenyl ring linked by a carbonyl group, provides a versatile scaffold for the construction of complex heterocyclic systems. The presence of the amino, chloro, and fluoro substituents imparts unique reactivity and physicochemical properties that are leveraged in the synthesis of a range of therapeutic agents. This guide delves into the historical context of its development and provides a detailed technical examination of its synthesis and properties.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in pharmaceutical synthesis. The following tables summarize its key physical properties and spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol [1] |

| Appearance | Yellow crystalline powder[2] |

| Melting Point | 95-98 °C[2] |

| CAS Registry Number | 784-38-3[1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available, detailed interpretation required from raw spectra. |

| ¹³C NMR | Spectral data available, detailed interpretation required from raw spectra. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 249. Key fragmentation peaks can be analyzed to confirm the structure.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), C-Cl stretching, and C-F stretching are observable.[3] |

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. A notable patented method involves the condensation of an o-fluorobenzoyl chloride with a p-chloroaniline in the presence of a Lewis acid catalyst, such as zinc chloride. The purity of the catalyst has been identified as a critical factor in achieving high yields and product purity.

Experimental Protocol: Synthesis via Friedel-Crafts Condensation

This protocol is based on the principles outlined in patent literature for the synthesis of high-purity this compound.

Materials:

-

o-Fluorobenzoyl chloride

-

p-Chloroaniline

-

Anhydrous Zinc Chloride (low temperature dehydrated)

-

Appropriate solvent (e.g., a high-boiling inert solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

-

Activated Carbon

Procedure:

-

Catalyst Preparation: Anhydrous zinc chloride is prepared by heating technical grade zinc chloride under vacuum at a temperature between 40-200 °C in the presence of a dehydrating agent (e.g., phosphorus pentoxide) for 1-20 hours. This ensures the catalyst is highly active.

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with p-chloroaniline and o-fluorobenzoyl chloride. The mass ratio of p-chloroaniline to o-fluorobenzoyl chloride can range from 1:1 to 1:10.

-

Condensation Reaction: The prepared anhydrous zinc chloride is added to the reaction mixture. The mass ratio of p-chloroaniline to zinc chloride can range from 1:0.5 to 1:10. The mixture is heated to a temperature between 100-350 °C and maintained for 0.2 to 10 hours.

-

Workup - Acidolysis: After the reaction is complete, the mixture is cooled, and an aqueous acid solution (e.g., hydrochloric acid) is added to decompose the reaction complex.

-

Isolation: The crude product precipitates and is isolated by filtration.

-

Purification - Recrystallization: The crude product is dissolved in a hot 85% ethanol solution. Activated carbon is added for decolorization, and the mixture is refluxed. The hot solution is filtered to remove the activated carbon and any insoluble impurities. The filtrate is then cooled to induce crystallization. The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum. A US patent also describes the recrystallization of the compound from methanol.

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a versatile precursor for a variety of psychoactive drugs.

Synthesis of Benzodiazepines

This compound is a cornerstone in the synthesis of several benzodiazepines. For instance, it is a key starting material for the synthesis of:

-

Midazolam: A short-acting hypnotic and sedative.

-

Flutazolam: An anxiolytic and hypnotic.

-

Flurazepam: A hypnotic used for insomnia.

The synthesis of these molecules typically involves the reaction of the amino group of this compound with various reagents to build the characteristic seven-membered diazepine ring structure.

Synthesis of Other CNS-Active Agents

Beyond benzodiazepines, this compound is utilized in the synthesis of other centrally active compounds. For example, it serves as an intermediate in the production of the antipsychotic drug fluphenazine .

Visualizing the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the synthetic pathway to this compound and its subsequent application in the synthesis of benzodiazepines.

Caption: Synthetic workflow of this compound and its applications.

Conclusion

This compound holds a significant place in the history of medicinal chemistry as a pivotal intermediate. Its discovery and the development of efficient synthetic routes have enabled the production of numerous important drugs that have had a profound impact on the treatment of neurological and psychiatric disorders. The detailed technical information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating a deeper understanding of this crucial compound and its applications in drug discovery and development.

References

Spectroscopic Profile of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 2-Amino-5-chloro-2'-fluorobenzophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, synthesis, and quality control, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably benzodiazepines such as diazepam.[1] Its unique molecular structure, featuring amino, chloro, and fluoro functional groups, imparts specific reactivity and properties that are of significant interest in medicinal chemistry and organic synthesis.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |

| 7.49 - 7.52 | m | Aromatic Protons |

| 7.48 | s | Aromatic Proton |

| 7.40 | s | Aromatic Proton |

| 7.27 | s | Aromatic Proton |

| 7.25 | s | Aromatic Proton |

| 7.22 | s | Aromatic Proton |

| 7.17 | s | Aromatic Proton |

| 6.66 | s | Aromatic Proton |

| 6.40 (br s) | br s | -NH₂ Protons |

Note: The assignments are predicted based on the general chemical shift ranges for aromatic and amine protons. The broadness of the -NH₂ signal is characteristic and can be influenced by solvent and concentration. Data was obtained in CDCl₃ at 400 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment (Predicted) |

| ~195 | C=O (Ketone) |

| 115 - 165 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode (Predicted) |

| 3300 - 3500 | N-H Stretch (Amine) |

| 3000 - 3100 | C-H Stretch (Aromatic) |

| ~1650 | C=O Stretch (Ketone) |

| 1500 - 1600 | C=C Stretch (Aromatic) |

| 1200 - 1300 | C-N Stretch (Amine) |

| 1100 - 1200 | C-F Stretch |

| 700 - 800 | C-Cl Stretch |

Note: The vibrational frequencies are predicted based on characteristic IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound [5]

| m/z | Ion Identity (Predicted) | Relative Intensity |

| 249 | [M]⁺ (Molecular Ion) | High |

| 251 | [M+2]⁺ (Isotope Peak) | Moderate |

| 248 | [M-H]⁺ | High |

| 123 | [C₇H₄FO]⁺ | High |

Note: The molecular ion peak at m/z 249 corresponds to the molecular weight of the compound (249.67 g/mol ).[6] The presence of a significant M+2 peak is characteristic of a chlorine-containing compound. The fragment at m/z 123 likely corresponds to the fluorobenzoyl cation.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory. No special sample preparation such as grinding or making KBr pellets is typically required for ATR analysis.[7]

Instrumentation and Data Acquisition: The ATR-FTIR spectrum is recorded using a Fourier Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or acetonitrile.

Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system. A small volume of the sample solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has summarized the key spectroscopic data (NMR, IR, and MS) for this compound and provided detailed experimental protocols for their acquisition. The presented data and methodologies are essential for the unambiguous identification, purity assessment, and structural characterization of this important pharmaceutical intermediate. This information will support researchers and drug development professionals in their efforts to synthesize and utilize this compound in the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(784-38-3) 1H NMR [m.chemicalbook.com]

- 4. This compound(784-38-3) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 784-38-3 | FA15197 [biosynth.com]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Amino Group in 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the primary amino group in 2-Amino-5-chloro-2'-fluorobenzophenone. This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably benzodiazepines such as midazolam, flutazolam, and flurazepam.[1] Its synthetic utility is largely dictated by the nucleophilic character of the amino group, which is modulated by the electronic effects of the substituents on the benzophenone core. This document details the key reactions of this amino group, including acylation, diazotization, and cyclization, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound, a yellow crystalline powder, is a versatile building block in organic and medicinal chemistry.[2] The reactivity of its amino group is of paramount importance for the construction of complex heterocyclic systems. The presence of a chlorine atom at the 5-position and a 2'-fluorobenzoyl group significantly influences the electron density on the aniline ring, thereby affecting the basicity and nucleophilicity of the amino group. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClFNO | [2][3][4][5][6] |

| Molecular Weight | 249.67 g/mol | [2][3][4][5][6] |

| Melting Point | 95-98 °C | [3] |

| Appearance | Yellow crystalline powder | [2] |

| Predicted pKa | -1.05 ± 0.10 | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

The predicted pKa value of -1.05 suggests that the amino group is weakly basic, a consequence of the electron-withdrawing effects of the chloro, fluoro, and benzoyl substituents.[3] These groups delocalize the lone pair of electrons on the nitrogen atom, reducing its availability for protonation.

Core Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophile, enabling it to participate in a variety of chemical transformations. The principal reactions are detailed below.

Acylation

The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in the synthesis of many benzodiazepine precursors.

Quantitative Data on Acylation Reactions

| Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Chloroacetyl chloride | 2-(Chloroacetamido)-5-chlorobenzophenone | Toluene, reflux | ~82% | (Adapted from similar synthesis) |

| Acetic anhydride | N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | Pyridine, room temperature | Not specified | [7] |

| p-Toluenesulfonyl chloride | N-(4-chloro-2-(2-fluorobenzoyl)phenyl)-4-methylbenzenesulfonamide | Pyridine, reflux | Not specified |

Diazotization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. These diazonium salts are versatile intermediates for a wide range of functional group transformations.

Condensation and Cyclization

The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). A crucial application of this reactivity is the synthesis of 1,4-benzodiazepines, where an initial acylation is followed by cyclization.

Example: Synthesis of a Benzodiazepine Precursor

The reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in pyridine leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one, a core structure of many benzodiazepine drugs.[8]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the amino group of this compound. These protocols are based on established methods for structurally similar compounds and may require optimization.

General N-Acylation with an Acid Chloride

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride, chloroacetyl chloride)

-

Anhydrous pyridine or another suitable base

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

-

Add pyridine (1.1 eq.) to the solution and cool the mixture in an ice bath.

-

Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Diazotization and Sandmeyer Reaction (Illustrative)

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) halide (e.g., CuCl, CuBr)

-

Ice

-

Starch-iodide paper

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of the copper(I) halide in the corresponding concentrated hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent and purify as described in the acylation protocol.

-

Visualizations

General Reactivity Pathway

Caption: Key reaction pathways of the amino group.

Experimental Workflow for N-Acylation

Caption: Step-by-step N-acylation workflow.

Conclusion

The amino group in this compound is a versatile functional handle that enables the synthesis of a wide array of complex molecules, particularly those of pharmaceutical interest. Its reactivity, governed by the electronic nature of the substituted benzophenone scaffold, allows for predictable transformations such as acylation and diazotization. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important intermediate. Further research into the quantitative aspects of its various reactions will undoubtedly lead to the development of more efficient and novel synthetic methodologies.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 784-38-3 | FA15197 [biosynth.com]

- 5. This compound | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, acetylated [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

The Role of Fluorine Substitution in the Reactivity of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine substitution in the reactivity of 2-Amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, notably benzodiazepines such as Midazolam.[1][2] The introduction of a fluorine atom at the 2'-position of the benzophenone scaffold significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This document explores the electronic and steric effects of the ortho-fluoro substituent on the nucleophilicity of the amino group and the electrophilicity of the carbonyl group. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to benzodiazepines are provided, alongside a discussion of relevant spectroscopic data.

Introduction: The Significance of Fluorine in Medicinal Chemistry

Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form strong bonds with carbon. Its introduction into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of this compound, the 2'-fluoro substituent plays a critical role in modulating the reactivity of the molecule, which is pivotal for its use in the synthesis of complex heterocyclic systems.

Electronic and Steric Effects of 2'-Fluoro Substitution

The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects imparted by the ortho-fluoro substituent on the benzoyl group.

Impact on Carbonyl Group Electrophilicity

The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+M).

Table 1: Comparison of Carbonyl Stretching Frequencies in Halogenated Benzophenones

| Compound | Substituent | C=O Stretching Frequency (cm⁻¹) |

| Benzophenone | H | ~1665 |

| 4-Fluorobenzophenone | 4-F | ~1660 |

| 4-Chlorobenzophenone | 4-Cl | ~1655 |

Note: Data is generalized from various spectroscopic sources. The ortho-substituted isomer's data is not available for direct comparison.

Influence on Amino Group Nucleophilicity

The nucleophilicity of the 2-amino group is crucial for cyclization reactions, particularly in the synthesis of benzodiazepines. The electronic effects of the 2'-fluoro substituent on the distant amino group are transmitted through the benzophenone backbone. The overall electron-withdrawing nature of the fluorinated ring is expected to slightly decrease the electron density on the amino nitrogen, thereby reducing its nucleophilicity.

Furthermore, the ortho-fluoro substituent can exert a steric effect, potentially hindering the approach of bulky reagents to the carbonyl group. However, in intramolecular cyclization reactions, this steric hindrance may be less significant.

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Reaction: 4-chloroaniline reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride) to yield this compound.

Materials:

-

4-chloroaniline

-

2-fluorobenzoyl chloride

-

Zinc chloride (anhydrous)

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

Procedure:

-

To a stirred suspension of anhydrous zinc chloride in toluene, add 4-chloroaniline.

-

Slowly add 2-fluorobenzoyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully add dilute hydrochloric acid to quench the reaction and dissolve the zinc salts.

-

Separate the organic layer, wash with water, and then neutralize with a dilute sodium hydroxide solution.

-

Wash the organic layer again with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value |

| Reactant Ratio (Aniline:Acyl Chloride:ZnCl₂) | 1 : 1.1 : 1.2 |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-70% |

Reactivity in Benzodiazepine Synthesis

This compound is a key precursor for the synthesis of several benzodiazepines. The general synthetic strategy involves the reaction of the amino group with a suitable reagent, followed by cyclization.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

Step 1: Acylation of the Amino Group The amino group of this compound is first acylated, for example, with chloroacetyl chloride.

Procedure:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add a base (e.g., pyridine or triethylamine).

-

Slowly add a solution of chloroacetyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer and evaporate the solvent to obtain the acylated product.

Step 2: Cyclization to form the Benzodiazepine Ring The acylated intermediate is then treated with ammonia to induce cyclization.

Procedure:

-

Dissolve the acylated product in a suitable solvent (e.g., ethanol).

-

Add a solution of ammonia in ethanol and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the cyclization is complete.

-

Cool the reaction mixture to induce crystallization of the benzodiazepine product.

-

Collect the product by filtration and wash with cold ethanol.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound

Caption: Friedel-Crafts synthesis of the target molecule.

Benzodiazepine Synthesis Workflow

Caption: General workflow for benzodiazepine synthesis.

Conclusion

The 2'-fluoro substitution in this compound plays a multifaceted role in determining its reactivity. The strong inductive electron-withdrawing effect of the fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, while its impact on the nucleophilicity of the distal amino group is likely a modest reduction. These electronic modulations, coupled with potential steric influences, are critical for the successful application of this compound as a key intermediate in the synthesis of pharmaceuticals. The provided experimental protocols offer a practical guide for the synthesis and utilization of this important fluorinated building block. Further quantitative studies are warranted to provide a more precise understanding of the structure-reactivity relationships governed by ortho-fluoro substitution in this class of compounds.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected stability characteristics and degradation pathways based on the known chemistry of substituted benzophenones and established principles of pharmaceutical forced degradation studies. The experimental protocols and data presented herein are illustrative and designed to guide researchers in setting up and interpreting their own studies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 95-98 °C |

| Solubility | Slightly soluble in chloroform and methanol |

Thermal Stability Analysis

Thermal stability is a critical parameter for assessing the suitability of a compound for pharmaceutical manufacturing and formulation. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) at a rate of 50 mL/min throughout the experiment to prevent oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions or exothermic decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The following table summarizes the expected quantitative data from TGA and DSC analyses of this compound.

| Parameter | Expected Value | Description |

| TGA Onset of Decomposition | > 200 °C | The temperature at which significant thermal decomposition begins. |

| TGA Mass Loss at 300 °C | < 5% | Indicates good thermal stability under typical processing temperatures. |

| DSC Melting Point (Onset) | ~95 °C | Corresponds to the initiation of the melting process. |

| DSC Melting Point (Peak) | ~97 °C | The temperature at which the melting rate is maximal. |

| Enthalpy of Fusion (ΔHfus) | 80 - 120 J/g | The heat required to melt the substance. |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions. These studies are crucial for the development of stability-indicating analytical methods.

A general workflow for conducting forced degradation studies is depicted below.

Caption: General workflow for forced degradation studies.

3.1.1. Hydrolytic Degradation (Acid and Base)

-

Methodology:

-

Acidic: Dissolve the compound in a solution of 0.1 M hydrochloric acid.

-

Basic: Dissolve the compound in a solution of 0.1 M sodium hydroxide.

-

Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

3.1.2. Oxidative Degradation

-

Methodology:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect from light.

-

Collect samples at various time points.

-

3.1.3. Thermal Degradation

-

Methodology:

-

Store the solid compound in a temperature-controlled oven at 80 °C.

-

Also, prepare a solution of the compound in a suitable solvent and heat at 60 °C.

-

Collect samples at various time points.

-

3.1.4. Photolytic Degradation

-

Methodology:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Based on the structure of this compound, several degradation pathways can be postulated under different stress conditions.

Caption: Postulated degradation pathways of this compound.

The following table summarizes the expected degradation under various stress conditions and the potential major degradation products.

| Stress Condition | Expected Degradation (%) | Potential Major Degradation Products |

| 0.1 M HCl, 60 °C, 24h | 10-15% | Hydrolysis of the amino group to a hydroxyl group. |

| 0.1 M NaOH, 60 °C, 24h | 5-10% | Possible intramolecular cyclization products. |

| 3% H₂O₂, RT, 24h | 15-20% | Oxidation of the amino group; Aromatic ring hydroxylation. |

| Heat (solid), 80 °C, 7 days | < 2% | Minimal degradation expected. |

| Photolytic (ICH Q1B) | 5-10% | Dechlorination; Reduction of the carbonyl group. |

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the method of choice.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure separation of polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products.

The workflow for method development and validation is illustrated below.

Caption: Workflow for stability-indicating method development.

Conclusion

This compound is expected to be a thermally stable compound under typical pharmaceutical processing conditions. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary degradation pathways likely involve modification of the amino group and halogen substituent. The development and validation of a stability-indicating HPLC method are crucial for monitoring the purity of this important pharmaceutical intermediate and ensuring the quality and safety of the final drug product. The protocols and expected data presented in this guide provide a solid foundation for researchers to design and execute comprehensive stability and degradation studies.

Methodological & Application

detailed protocol for flurazepam synthesis using 2-Amino-5-chloro-2'-fluorobenzophenone

I am unable to provide a detailed protocol for the synthesis of flurazepam. The dissemination of information for the synthesis of regulated substances and their precursors is restricted.

However, I can provide general information on the chemical class to which flurazepam belongs and discuss the importance of laboratory safety and best practices from a chemical safety and educational perspective.

General Information on Benzodiazepines:

Benzodiazepines are a class of psychoactive drugs. Their core chemical structure is the fusion of a benzene ring and a diazepine ring. They are prescribed for a variety of conditions, but their use is carefully controlled due to the potential for dependence and abuse.

Importance of Laboratory Safety and Good Manufacturing Practices (GMP):

The synthesis of any pharmaceutical compound must be conducted in a controlled laboratory environment by trained professionals, adhering to strict safety protocols and Good Manufacturing Practices (GMP). This is crucial to ensure the safety of the researchers and the quality and purity of the final product.

Key principles of laboratory safety include:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, such as safety goggles, lab coats, and gloves, to prevent chemical exposure.

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling hazardous vapors.

-

Chemical Handling: Understand the properties and hazards of all chemicals being used. Refer to Safety Data Sheets (SDS) for proper handling, storage, and disposal procedures.

-

Emergency Procedures: Be familiar with the location and use of emergency equipment, such as fire extinguishers, safety showers, and eyewash stations.

For more information on chemical safety in a laboratory setting, please consult resources from organizations such as the Occupational Safety and Health Administration (OSHA) or the American Chemical Society (ACS).

Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-2'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to anxiolytic drugs such as midazolam, flutazolam, and flurazepam.[1][2] Its synthesis is a critical step in the production of these medically important compounds. The Friedel-Crafts acylation is a primary method for the preparation of this benzophenone derivative. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Friedel-Crafts acylation of p-chloroaniline with o-fluorobenzoyl chloride.

Reaction Principle and Mechanism

The synthesis of this compound via Friedel-Crafts acylation involves the electrophilic aromatic substitution of p-chloroaniline with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. The generally accepted mechanism proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of o-fluorobenzoyl chloride, which then facilitates the departure of the chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-chloroaniline attacks the acylium ion. The amino group of p-chloroaniline is a strong activating group and an ortho-, para-director. Due to steric hindrance at the ortho position, the acylation occurs predominantly at the para position relative to the amino group, which is the position of the chloro substituent.

-

Deprotonation and Rearomatization: A base, such as the chloroaluminate complex formed in the first step, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the acylated product.

-

Hydrolysis: The initial product is an N-acylated intermediate due to the reaction of the amino group with the Lewis acid and acylating agent. A subsequent hydrolysis step is required to remove any protecting groups and liberate the free amino group of the final product.

It is crucial to note that the amino group of aniline can act as a Lewis base and coordinate with the Lewis acid catalyst, thereby deactivating it. To circumvent this, the reaction is often carried out at high temperatures, or by using a catalyst that is less susceptible to amine coordination. One patented method emphasizes the use of dehydrated zinc chloride to enhance catalytic activity and improve yield and purity.[1]

Experimental Protocols

Two detailed protocols for the synthesis of this compound are presented below. The first is based on a patented method using zinc chloride, and the second is an alternative approach using a milder Lewis acid catalyst, copper(II) trifluoromethanesulfonate, which has shown efficacy in similar acylations of aniline derivatives.[3][4]

Protocol 1: Zinc Chloride Catalyzed Friedel-Crafts Acylation

This protocol is adapted from a patented procedure that reports high yield and purity.[1]

Materials:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride

-

Zinc chloride (anhydrous)

-

Dilute sulfuric acid (20%)

-

Sodium hydroxide solution

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

Part A: Dehydration of Zinc Chloride

-

Place technical grade zinc chloride in a flask suitable for vacuum heating.

-

Heat the flask to 160 °C under vacuum (5 mmHg).

-

Maintain these conditions with stirring for 6 hours to ensure complete dehydration.

-

The resulting anhydrous zinc chloride should be a fine white powder.

Part B: Synthesis of this compound

-

In a 2 L reaction flask, add 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.[1]

-

Heat the mixture to 200 °C with stirring for 2 hours.[1]

-

Cool the reaction mixture to 150 °C and add 150 g of the previously prepared anhydrous zinc chloride.[1]

-

Reheat the mixture to 200 °C and maintain for an additional 2 hours.[1]

-

Cool the reaction to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.[1]

-

Reflux the mixture for 1 hour to ensure complete hydrolysis.[1]

-

Cool the mixture to room temperature and pour it into 1 kg of ice.[1]

-

Neutralize the mixture to a weakly alkaline pH with sodium hydroxide solution, which will cause the product to precipitate.[1]

-

Filter the crude product using a Buchner funnel and wash the filter cake with 500 mL of water.[1]

-

Dry the crude product.

-

For purification, dissolve the crude product in 300 mL of hot water, then allow it to cool and recrystallize.[1]

-

Filter the purified crystals and dry to obtain high-purity this compound.[1]

Protocol 2: Copper Triflate Catalyzed Friedel-Crafts Acylation (Alternative Method)

This protocol is a representative procedure based on the use of copper(II) trifluoromethanesulfonate (Cu(OTf)₂), a more modern and potentially milder catalyst for the acylation of aniline derivatives.[3][4]

Materials:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

1,2-Dichloroethane (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen inlet

-

Standard laboratory glassware for workup and chromatography

Procedure:

-

To a solution of p-chloroaniline (1 equivalent) in 1,2-dichloroethane in a three-necked flask under a nitrogen atmosphere, add Cu(OTf)₂ (0.1 equivalents).

-

Heat the mixture to reflux with stirring.

-

Slowly add o-fluorobenzoyl chloride (1.2 equivalents) dropwise to the refluxing mixture.

-

Continue refluxing for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes

| Parameter | Protocol 1 (ZnCl₂) | Protocol 2 (Cu(OTf)₂) (Representative) |

| Catalyst | Anhydrous Zinc Chloride | Copper(II) Trifluoromethanesulfonate |

| Solvent | Solvent-free | 1,2-Dichloroethane |

| Temperature | 200 °C | Reflux (approx. 83 °C) |

| Reaction Time | 4 hours | 24 hours |

| Reported Yield | ~70%[1] | Moderate to high (typical for this catalyst system)[3][4] |

| Reported Purity | ≥98%[1] | High after chromatographic purification |

| Workup | Acid hydrolysis followed by precipitation | Aqueous wash and column chromatography |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 784-38-3 | [1] |

| Molecular Formula | C₁₃H₉ClFNO | [1] |

| Molecular Weight | 249.67 g/mol | [1] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 95-98 °C | [6] |

| ¹H NMR (CDCl₃) | δ (ppm): 4.24 (s, 2H, -NH₂), 7.17-7.64 (m, 7H, Ar-H) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 43.2, 116.5, 116.8, 122.5, 124.6, 124.7, 124.9, 126.5, 126.7, 128.6, 130.5, 130.6, 133.1, 133.9, 134.1, 135.0, 138.2, 157.6, 161.6, 165.7, 195.5 | [7] |

| IR (KBr, cm⁻¹) | 3387 (N-H), 1690, 1648 (C=O), 3014 (C-H) | [7] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation for the synthesis.

Conclusion

The Friedel-Crafts acylation provides a reliable and scalable method for the synthesis of this compound. The use of dehydrated zinc chloride as a catalyst has been shown to significantly improve both the yield and purity of the final product. Alternative catalysts, such as copper triflate, offer milder reaction conditions, which may be advantageous in certain contexts, although potentially requiring chromatographic purification. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is critical for achieving optimal results. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. This compound(784-38-3) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. arabjchem.org [arabjchem.org]

- 4. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 784-38-3 | FA15197 [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-2'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. The N-alkylation of this compound is a critical step in the development of novel therapeutic agents, allowing for the introduction of diverse functional groups that can modulate pharmacological activity. These application notes provide detailed experimental procedures for two common and effective methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides and reductive amination with aldehydes. Additionally, a brief overview of catalytic N-alkylation with alcohols is presented.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods based on procedures for analogous aromatic amines.

Table 1: Classical N-Alkylation with Alkyl Halides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |

| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |

Table 2: Reductive Amination with Aldehydes

| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp. | 2-4 | 90-98 |

| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 3-6 | 85-95 |

| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | 4-8 | 80-90 |

| Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 5-10 | 75-85 |

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

This protocol outlines a one-pot procedure for the N-alkylation of this compound via reductive amination with an aldehyde.[1]

Materials:

-

This compound

-

Aldehyde (e.g., formaldehyde, benzaldehyde) (1.1 - 1.5 equivalents)

-

Reducing agent (e.g., Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃)) (1.5 equivalents)

-

Solvent (e.g., Methanol, 1,2-Dichloroethane)

-

Acetic acid (catalytic amount, if needed to adjust pH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent (e.g., Methanol, 10-20 mL per mmol of substrate) in a round-bottom flask.

-

If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

-

Slowly add the reducing agent solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Mandatory Visualization

Caption: General experimental workflow for the N-alkylation of this compound.

Alternative Method: Catalytic N-Alkylation with Alcohols

A greener and more atom-economical approach to N-alkylation is the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" mechanism. This method typically employs a transition metal catalyst (e.g., based on Ru, Ir, or Mn) and a base. The reaction involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct. While specific conditions for this compound are not widely reported, general protocols for aromatic amines suggest reaction temperatures between 80-150°C for 12-48 hours. This method is advantageous due to the low toxicity and ready availability of alcohols as alkylating agents.

References

Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 2-Amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1][2] This document offers detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms.

Introduction

This compound is a versatile precursor widely utilized in pharmaceutical and chemical research.[1][2] Its unique structure, featuring an amino group ortho to a benzoyl carbonyl, facilitates a variety of cyclization reactions to form fused heterocyclic systems. These scaffolds are of significant interest in drug discovery, particularly for central nervous system (CNS) disorders.[3] This document details the synthesis of two major classes of compounds derived from this precursor: benzodiazepines and quinazolines.

Data Presentation

The following tables summarize quantitative data for key cyclization reactions, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of Benzodiazepine Derivatives

| Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1. Chloroacetyl chloride2. Ammonia | Toluene, then Methanol/Water | 1. 3-4 hours2. 30 minutes (microwave) | 1. 5-10, then RT2. 100 | 90 (overall) |

| Prazepam (analog) | 1. Cyclopropanecarbonyl chloride, Triethylamine2. Lithium aluminum hydride3. Manganese dioxide | Not specified | Not specified | Not specified | Not specified |

| Flurazepam (N-desalkyl-2-oxo analog) | 1. Chloroacetyl chloride2. Ammonia | Not specified | Not specified | Not specified | Not specified |

Table 2: Synthesis of Quinazoline Derivatives

| Product | Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | Acetonitrile, Ammonium acetate | Cerium (IV) ammonium nitrate (CAN), TBHP | Acetonitrile | Not specified | Not specified | Not specified |

| 2-Aryl-6-chloro-4-(2-fluorophenyl)quinazoline | Aryl amine | Molecular Iodine (I₂) | Not specified | 3-8 hours | 130 | 68-92 |

Experimental Protocols

Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol is adapted from a microwave-assisted synthesis of related benzodiazepines.

Step 1: Acylation - Synthesis of 2-(2-Chloroacetamido)-5-chloro-2'-fluorobenzophenone

-

Dissolve 2.50 g (0.01 mol) of this compound in 20 mL of toluene in a round-bottom flask.

-

Cool the solution to 5–10 °C using an ice bath.

-

Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.

-

Filter the resulting crystals, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone.

Step 2: Cyclization - Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Place the dried 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone from the previous step into a 10 mL microwave reactor vessel.

-

Add a solution of ammonia in methanol (e.g., 7N solution).

-

Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.

-

Monitor the reaction completion by TLC.

-

After cooling, evaporate the solvent under reduced pressure.

-

Triturate the residue with water, and collect the solid product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Synthesis of 6-Chloro-4-(2-fluorophenyl)-2-arylquinazolines

This protocol is a general method for the synthesis of quinazolines from 2-aminobenzophenones.

-

In a reaction vial, add this compound (1 mmol), the desired aryl amine (1.2 mmol), and molecular iodine (I₂) (10 mol%).

-

Heat the reaction mixture at 130°C for 3-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinazoline.[4]

Visualizations

Reaction Workflows

Caption: Synthetic workflows for benzodiazepine and quinazoline derivatives.

Signaling Pathway of Benzodiazepines

Benzodiazepines, the products of one of the detailed cyclization reactions, exert their therapeutic effects by modulating the activity of the GABA-A receptor in the central nervous system.[5][6]

Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.

Conclusion

This compound remains a critical starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The protocols and data presented here offer a valuable resource for researchers engaged in the design and development of novel pharmaceuticals. The adaptability of this precursor to various cyclization conditions underscores its importance in medicinal chemistry and drug discovery.

References

- 1. Flurazepam: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Nordazepam Analogues from 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a nordazepam analogue, utilizing microwave-assisted organic synthesis (MAOS). The starting material for this synthesis is 2-Amino-5-chloro-2'-fluorobenzophenone. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.[1][2][3][4]

Introduction

1,4-Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] The synthesis of these compounds is of significant interest in medicinal chemistry and drug development. Traditional synthetic methods often require prolonged reaction times and harsh conditions.[2] Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient synthesis of complex molecules.[3][4]

This protocol details a one-pot microwave-assisted synthesis of a nordazepam analogue from this compound and glycine ethyl ester hydrochloride. This method provides a streamlined approach to synthesizing this important benzodiazepine scaffold.

Reaction Scheme

The overall reaction involves the condensation of this compound with glycine ethyl ester hydrochloride, followed by cyclization to form the 1,4-benzodiazepine ring system.

Experimental Protocol

This protocol is a representative example, and optimization may be necessary for specific microwave reactors and scales.

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride

-

Pyridine (anhydrous)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Microwave synthesis reactor with sealed vessels

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and anhydrous pyridine (3 mL) in anhydrous ethanol (5 mL).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes with a microwave power of 100-150 W. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Data Presentation

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | 6-12 hours | 20-30 minutes | [3] |

| Typical Yield | 60-75% | 85-95% | [1][2] |

| Solvent | Pyridine | Pyridine/Ethanol | General Knowledge |

| Temperature | Reflux | 120°C | General Knowledge |

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

The reaction is proposed to proceed through an initial condensation of the primary amine of this compound with the carbonyl group of glycine ethyl ester, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Safety Precautions

-

Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate safety features.

-

Sealed reaction vessels can build up significant pressure; do not exceed the recommended temperature and volume limits.

-

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyridine is a flammable and toxic liquid. Handle with care.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of a nordazepam analogue from this compound. This approach is suitable for the generation of benzodiazepine libraries for drug discovery and development programs. The significant reduction in reaction time and increase in yield make this method a valuable alternative to traditional synthetic routes.[1][2][3]

References

Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-5-chloro-2'-fluorobenzophenone as a key intermediate in the synthesis of medicinally important compounds, particularly in the class of benzodiazepines. Detailed protocols for the synthesis of Midazolam and Flurazepam are provided, along with relevant pharmacological data and a description of the underlying mechanism of action.

Introduction

This compound is a substituted benzophenone that serves as a critical starting material in the synthesis of various pharmaceuticals.[1][2] Its chemical structure, featuring amino, chloro, and fluoro substitutions, makes it a versatile precursor for creating complex heterocyclic systems, most notably the 1,4-benzodiazepine core.[1][3] This compound is a yellow crystalline powder with a melting point of 95-98°C and the molecular formula C₁₃H₉ClFNO.[1] Its primary application lies in its role as a key intermediate for drugs targeting neurological disorders.[2]

Application I: Synthesis of Midazolam

Midazolam is a short-acting benzodiazepine used for anesthesia, procedural sedation, and severe agitation.[4] this compound is a direct precursor in its synthesis.

Experimental Protocol: Synthesis of Midazolam

This protocol outlines a potential synthetic route to Midazolam starting from this compound.

Step 1: Reaction with Epichlorohydrin and Ammonia

-

To a reaction vessel, add this compound.

-

Slowly add epichlorohydrin with stirring.

-

Introduce ammonia gas into the reaction mixture while maintaining stirring. The reaction is typically stirred for 1-2 hours.

-

After the initial reaction is complete, slowly add phosphorus pentoxide.

-

Heat the reaction mixture to 70-80°C for 5 hours.

-

After cooling, add water and adjust the pH to be alkaline.

-

Extract the product with n-hexane.

-

Evaporate the organic layer under reduced pressure.

-

Recrystallize the crude product from a hexane:ethanol (5:1) solvent mixture and dry under vacuum to yield the intermediate.

Note: This is a generalized protocol based on available information.[5] Specific quantities and reaction conditions may need to be optimized.

Logical Workflow for Midazolam Synthesis

Application II: Synthesis of Flurazepam

Flurazepam is a long-acting benzodiazepine used for the treatment of insomnia.[6] Its synthesis also utilizes this compound as a key starting material.

Experimental Protocol: Synthesis of Flurazepam

The following multi-step protocol describes the synthesis of Flurazepam.

Step 1: Acylation

-

React this compound with bromoacetyl chloride to form 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone.[3]

Step 2: Amination

-

The product from Step 1 is reacted with diethylamine to yield 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone.[3]

Step 3: Reduction

-